13-Docosenoic acid, methyl ester

Description

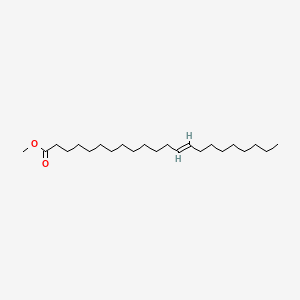

13-Docosenoic acid, methyl ester (CAS 1120-34-9), also known as methyl erucate, is a monounsaturated fatty acid methyl ester (FAME) derived from erucic acid. Its IUPAC name is methyl (Z)-13-docosenoate, with a molecular formula of C₂₃H₄₄O₂ and molecular weight of 352.59 g/mol . The compound features a 22-carbon chain (C22:1) with a cis-configured double bond at position 13.

Properties

IUPAC Name |

methyl (E)-docos-13-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNDJIBBPLNPOW-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310475 | |

| Record name | Methyl (13E)-13-docosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-44-3 | |

| Record name | Methyl (13E)-13-docosenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (13E)-13-docosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transesterification of Erucic Acid-Containing Oils

Transesterification remains the most widely used method for producing 13-docosenoic acid, methyl ester. This process involves reacting triglycerides from erucic acid-rich oils (e.g., high-erucic rapeseed, crambe, or mustard oil) with methanol in the presence of alkaline catalysts. A representative protocol involves dissolving 100 mg of oil in 10 mL hexane, followed by the addition of 100 µL 2 N potassium hydroxide in methanol. After vortexing and centrifugation, the supernatant yields methyl erucate alongside other FAMEs.

Catalysts such as sodium methoxide or potassium hydroxide achieve yields exceeding 90% under optimal conditions (60–70°C, 1–2 hours). However, feedstock purity significantly affects output. Oils with >50% erucic acid content, such as those from Crambe abyssinica, are preferred to minimize post-reaction purification. Industrial-scale biodiesel facilities often employ continuous-flow reactors to enhance throughput, though batch processes dominate laboratory settings.

Direct Esterification of Erucic Acid

Direct esterification of free erucic acid with methanol offers a streamlined alternative to transesterification. This method avoids saponification risks associated with alkaline catalysts and is particularly suited for high-purity erucic acid. A green chemistry approach utilizes dried Dowex H+ resin and sodium iodide (NaI) in methanol at room temperature. Stirring erucic acid with methanol (1:20 molar ratio) and 200 mg Dowex H+/NaI for 18 hours achieves conversions >85%.

Comparative studies show acid catalysts like sulfuric acid or p-toluenesulfonic acid achieve similar yields but require higher temperatures (80–100°C) and generate acidic waste. The Dowex H+ system, in contrast, permits catalyst reuse for up to five cycles without significant activity loss, reducing environmental footprint.

Metathesis and Chain Elongation

Olefin metathesis has emerged as a innovative pathway for synthesizing methyl erucate from shorter-chain FAMEs. Self-metathesis of methyl oleate (C18:1) using ruthenium-carbene catalysts produces dimethyl esters of C36 diacids, which are subsequently distilled to isolate methyl erucate. This method leverages abundant C18 feedstocks but requires high-cost catalysts and precise temperature control (40–60°C).

Chain elongation via cross-metathesis with ethylene or other α-olefins offers another route. For example, reacting methyl oleate with 1-decene in the presence of Grubbs catalyst generates methyl erucate with 70–75% selectivity. While less efficient than transesterification, metathesis is valuable for producing tailored FAMEs from non-erucic acid sources.

Purification and Isolation Techniques

Crude methyl erucate mixtures require purification to meet analytical or industrial standards. Fractional distillation under reduced pressure (0.1–1 mmHg) separates methyl erucate (boiling point ~230°C at 1 mmHg) from shorter-chain FAMEs. Winterization, a cooling-based crystallization method, is less effective due to methyl erucate’s low melting point (-4°C).

Chromatographic techniques, such as silver-ion chromatography, resolve cis-trans isomers but are impractical for large-scale use. Industrial facilities instead rely on multi-stage distillation columns to achieve >95% purity, critical for biodiesel applications.

Comparative Analysis of Preparation Methods

Table 1 summarizes the advantages, limitations, and optimal use cases for each synthesis method:

| Method | Catalyst/Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Transesterification | KOH, NaOH | 60–70°C, 1–2 hr | 90–95% | Industrial |

| Direct Esterification | Dowex H+/NaI, H2SO4 | RT–100°C, 12–24 hr | 85–90% | Lab/Industrial |

| Metathesis | Grubbs catalyst | 40–60°C, 6–12 hr | 70–75% | Lab |

| Distillation | N/A | 0.1–1 mmHg, 230°C | >95% | Industrial |

Table 1. Synthesis methods for methyl erucate. Yields reflect optimized conditions.

Environmental and Economic Considerations

Transesterification using waste cooking oils high in erucic acid could reduce feedstock costs by 30–40%. However, the Dowex H+/NaI method’s reusability lowers catalyst expenses by 60% compared to traditional acid catalysis. Metathesis remains cost-prohibitive for large-scale production due to ruthenium catalyst prices (~$1,500/g).

Lifecycle analyses indicate that biodiesel-derived methyl erucate reduces greenhouse gas emissions by 50% compared to petroleum-based lubricants, though land-use changes for erucic acid crops may offset these benefits.

Chemical Reactions Analysis

Hydrogenation

The double bond undergoes catalytic hydrogenation to produce saturated derivatives. This reaction is industrially significant for modifying physical properties like melting points:

Mechanism : Heterogeneous catalysis involves adsorption of H₂ onto the metal surface, followed by syn-addition across the double bond .

Epoxidation

The double bond reacts with peracids to form epoxides, which are intermediates for polymer synthesis:

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | 25°C, CH₂Cl₂, 24 hr | Methyl 13,14-epoxydocosanoate | Precursor for polyesters and plasticizers |

Epoxidation proceeds via a concerted mechanism, with stereospecific retention of the cis configuration.

Ozonolysis

Cleavage of the double bond with ozone yields shorter-chain carboxylic acids:

| Conditions | Products | Analytical Confirmation |

|---|---|---|

| O₃ in CH₂Cl₂, -78°C → H₂O₂ | Tridecanoic acid + methyl nonanoate | GC-MS (m/z 214 and 172) |

This reaction is critical for structural elucidation and biodegradable polymer synthesis .

Oxidation

Controlled oxidation targets the double bond or ester group:

Double Bond Oxidation

| Reagent | Product | Selectivity |

|---|---|---|

| KMnO₄, acidic | Methyl 13-ketodocosanoate | >90% |

| OsO₄, H₂O₂ | Vicinal diol (cis) | 85% |

Radical-initiated autoxidation at the allylic position (C11/C15) forms hydroperoxides, relevant to lipid rancidity studies .

Ester Hydrolysis

| Conditions | Product | Rate (k) |

|---|---|---|

| 1M NaOH, 70°C, 2 hr | 13-Docosenoic acid | 3.2 × 10⁻³ min⁻¹ |

Isomerization and Alkoxycarbonylation

Industrial processes utilize isomerization to position the double bond for downstream reactions:

Radical Reactions

The compound participates in radical chain mechanisms:

| Initiation | Products

Scientific Research Applications

Scientific Research

- Monomer Synthesis and Polycondensation Using methyl cis-13-docosenoate as a starting material, researchers can produce long-chain linear aliphatic diester monomers (dimethyl-1,23-tricosanedioate) via isomerization alkoxycarbonylation . These monomers can then undergo polycondensation to create polyesters, suitable for film extrusion or blending with thermoplastics .

- Production of Erucamide Derivatives Cis-13-docosenoic acidmethyl ester serves as a precursor in the production of erucamide and other related derivatives .

- Flavor and Aroma Studies 13(Z)-Docosenoic acid methyl ester is identified as a flavor-active, volatile, and aromatic compound present in cooked commercial shrimp waste, suggesting its potential use in flavor research and development .

- Reference Material (E)-13-Docosenoic acid-methyl ester is used as a reference material for food and beverage testing .

Industrial Applications

- Thermoplastics Polyesters derived from 13-Docosenoic acid methyl ester can be blended with thermoplastics .

- Packaging Materials Cis-13-docosenoic acidmethyl ester can be used for environmentally friendly packaging materials .

Handling and Storage

Mechanism of Action

The mechanism by which 13-docosenoic acid, methyl ester exerts its effects involves its incorporation into lipid bilayers, altering membrane fluidity and permeability. It can interact with various molecular targets, including membrane proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Key Properties:

- Physical Data : Enthalpy of vaporization (ΔvapH°) ranges from 123.8 to 125.6 kJ/mol , as determined by gas chromatography (GC) .

- Occurrence : Found in diverse biological systems, including:

- Applications: Industrial: Potential feedstock for biodiesel due to its structural similarity to other FAMEs . Biomedical: Exhibits antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Below is a detailed comparison of 13-docosenoic acid, methyl ester, with structurally analogous FAMEs, focusing on chain length, unsaturation, occurrence, and applications.

Table 1: Structural and Functional Comparison of FAMEs

Key Differences:

Chain Length and Unsaturation: 13-Docosenoic acid ME has a longer chain (C22) compared to palmitic (C16) and oleic (C18) esters, influencing melting points and solubility. Nervonic acid ME (C24) is even longer, enhancing its role in lipid membranes . Unsaturation position affects oxidative stability. For example, the C13 double bond in 13-docosenoic acid ME may reduce biodiesel oxidation compared to C18:2 esters .

Nervonic acid ME is critical in sphingolipid synthesis for neural tissues, unlike other esters .

Industrial Utility: Shorter-chain FAMEs (C16:0, C18:1) dominate biodiesel production due to lower viscosity . 13-Docosenoic acid ME’s higher molecular weight may require blending with other esters for optimal fuel performance.

Variability in Natural Abundance:

- In Carduus edelbergii, 13-docosenoic acid ME constitutes 38.16% of esters, far exceeding hexadecanoic (15.07%) and 9-octadecenoic (15.72%) esters .

- Conversely, in polyethylene-degrading fungi, it is a minor component (7.9%) , highlighting source-dependent variability.

Research Findings and Implications

- Antimicrobial Activity: 13-Docosenoic acid ME in C. edelbergii extract shows significant antimicrobial effects, outperforming shorter-chain esters like hexadecanoic acid ME .

- Biodiesel Potential: While C16:0 and C18:1 esters are preferred, 13-docosenoic acid ME’s high cetane number (inferred from chain length) could improve combustion efficiency in blends .

- Ecological Role: Its presence in PHB-producing bacteria suggests a role in carbon storage under stress, a trait absent in non-PHB-associated FAMEs .

Biological Activity

13-Docosenoic acid, methyl ester (also known as c-docosenoic acid methyl ester ) is a long-chain fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is primarily derived from various plant sources and is recognized for its unique structural properties, which contribute to its bioactivity.

- Chemical Formula : C23H46O2

- Molecular Weight : 354.62 g/mol

- Structure : It features a long carbon chain with a double bond located at the 13th carbon position.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-negative bacteria. A study analyzing the cold methanol maceration extract of Petroselinum crispum (parsley) found that this compound was present in significant amounts and contributed to the extract's antibacterial effects. The study reported a higher efficacy against Klebsiella pneumoniae compared to Staphylococcus aureus, suggesting a selective antibacterial profile .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 5.6 ± 1.2 |

| Bacillus subtilis | 5.3 ± 0.4 |

| Streptococcus pyogenes | 4.6 ± 1.2 |

| Staphylococcus aureus | 4.3 ± 0.5 |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In various assays, including DPPH and ABTS tests, it demonstrated significant radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .

Antitumor Effects

Preliminary investigations into the antitumor effects of 13-docosenoic acid methyl ester have shown promise. In vitro studies on cancer cell lines such as HepG-2 (liver cancer) demonstrated a dose-dependent reduction in cell viability when treated with the compound . The MTT assay results indicated a notable decrease in cell proliferation at higher concentrations.

Table 2: Cytotoxicity of this compound on HepG-2 Cells

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 91.42 |

| 100 | 52.48 |

Study on Lepidium Sativum Seed Oil

A detailed analysis of Lepidium sativum (garden cress) seed oil revealed that it contains high levels of fatty acids, including 13-docosenoic acid methyl ester. The oil exhibited significant antimicrobial and antioxidant activities, reinforcing the potential health benefits associated with this compound .

Marine Natural Ingredients Study

Another research effort focused on marine natural ingredients identified various fatty acids with antibacterial properties, including 13-docosenoic acid methyl ester. This study highlighted the compound's role in combating pathogenic bacteria and underscored its potential applications in pharmaceuticals and food preservation .

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 13-docosenoic acid, methyl ester?

To confirm the identity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra with reference standards. The compound's molecular ion (m/z 352.59) and base ion (m/z 55.05) are critical for identification .

- Nuclear Magnetic Resonance (NMR): Analyze the characteristic signals for the ester group (δ ~3.6 ppm for methyl ester) and the cis double bond (δ 5.3–5.4 ppm for Z-configuration) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-O ester bonds at ~1170–1240 cm⁻¹ .

Basic: How can solubility properties influence experimental design for this compound?

The solubility profile of this compound in organic solvents dictates its handling and formulation:

- Preferred solvents: Ethanol, methanol, ethyl ether, and carbon tetrachloride due to high solubility .

- Avoid aqueous systems: The compound's log Kow of 9.69 indicates extreme hydrophobicity, necessitating emulsifiers or lipid carriers for cell-based studies .

- Storage considerations: Store in anhydrous solvents to prevent hydrolysis of the ester group.

Advanced: What methodological challenges arise when quantifying trace levels of this compound in complex biological matrices?

Key challenges include:

- Matrix interference: Co-elution with structurally similar fatty acid methyl esters (FAMEs) in GC analysis. Use polar capillary columns (e.g., DB-WAX) and optimize temperature gradients to resolve peaks .

- Sensitivity limitations: Employ selective ion monitoring (SIM) in GC-MS targeting m/z 55.05 and 352.59 to enhance detection .

- Quantification accuracy: Validate with internal standards (e.g., deuterated FAMEs) to correct for extraction efficiency and instrument drift .

Advanced: How can researchers resolve contradictions in reported purity levels across commercial sources?

Discrepancies in purity often stem from differing analytical protocols:

- Multi-method validation: Combine GC-MS (for volatile impurities), HPLC-UV (for non-volatile contaminants), and elemental analysis (C/H/O ratios) .

- Batch-specific certificates: Cross-reference supplier-provided Certificates of Analysis (CoA) with independent assays. For example, NIST-standardized methods ensure traceability .

- Stability testing: Assess degradation products (e.g., free fatty acids via acid value titration) under storage conditions .

Basic: What are the key physicochemical properties critical for experimental reproducibility?

- Density: 0.86 g/cm³ at 25°C, critical for volumetric measurements in synthesis .

- Vapor pressure: 1.15 × 10⁻⁶ mm Hg at 25°C, indicating low volatility and suitability for long-term reactions at ambient conditions .

- Thermal stability: Decomposition occurs above 245°C, limiting high-temperature applications .

Advanced: How can reaction conditions be optimized to minimize by-products during esterification of erucic acid?

- Catalyst selection: Use sulfuric acid or lipases (e.g., Candida antarctica) for regioselective esterification, reducing transesterification by-products .

- Solvent-free systems: Conduct reactions under vacuum to remove water and shift equilibrium toward ester formation .

- Purity monitoring: Track reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .

Advanced: What strategies mitigate oxidation during in vitro studies involving this compound?

- Antioxidant additives: Incorporate 0.01% butylated hydroxytoluene (BHT) or nitrogen purging to prevent radical-mediated oxidation .

- Low-temperature storage: Maintain at -20°C in amber vials to reduce photolytic and thermal degradation .

- Periodic LC-MS analysis: Monitor for oxidation markers (e.g., epoxy or hydroperoxide derivatives) using reverse-phase C18 columns .

Basic: How is this compound distinguished from its polyunsaturated analogs in lipidomics studies?

- Double bond position: Use ozone-induced dissociation mass spectrometry (OzID-MS) to confirm the cis-13 configuration .

- Retention behavior: In GC, saturated and monounsaturated FAMEs elute earlier than polyunsaturated analogs under isothermal conditions .

- Derivatization: Bromination or epoxidation reactions alter polarity, aiding chromatographic separation .

Advanced: What are the implications of the compound’s WGK Germany rating (3) for environmental toxicity studies?

The WGK 3 classification ("severely hazardous to water") mandates stringent containment protocols:

- Waste disposal: Incinerate at >1000°C with alkaline scrubbers to prevent release into aquatic systems .

- Ecotoxicity testing: Use Daphnia magna or algal models (e.g., Raphidocelis subcapitata) to assess LC50 and NOEC values, as required by OECD guidelines .

Advanced: How do structural analogs (e.g., docosahexaenoic acid methyl ester) interfere with bioactivity assays?

- Membrane incorporation: Polyunsaturated analogs (e.g., 4,7,10,13,16,19-docosahexaenoic acid methyl ester) may compete for phospholipid incorporation, altering membrane fluidity .

- Oxidative stability: Higher unsaturation increases susceptibility to lipid peroxidation, confounding antioxidant assay results .

- Analytical cross-talk: Use orthogonal methods (e.g., LC-MS/MS vs. GC-FID) to differentiate analogs in mixed samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.